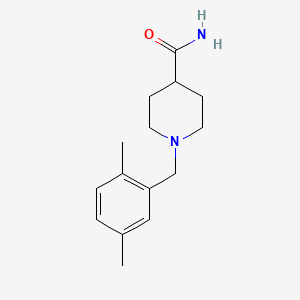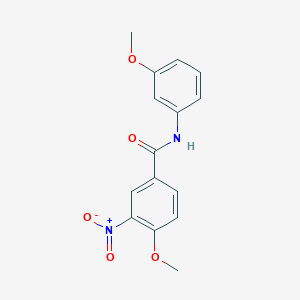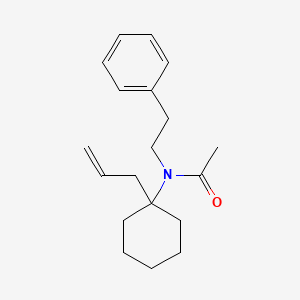
1-(4-fluorobenzoyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-1H-benzimidazole, also known as FBBI, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been synthesized using various methods and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzoyl)-1H-benzimidazole is still under investigation. However, studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and insulin resistance. 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer cell proliferation and survival. 1-(4-fluorobenzoyl)-1H-benzimidazole also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation. Additionally, 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-1H-benzimidazole has various biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammatory cytokines and enzymes, and improvement of glucose metabolism and insulin sensitivity. Studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. 1-(4-fluorobenzoyl)-1H-benzimidazole also reduces the production of inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Additionally, 1-(4-fluorobenzoyl)-1H-benzimidazole improves glucose metabolism and insulin sensitivity by activating the AMPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity against various cancer cell lines. 1-(4-fluorobenzoyl)-1H-benzimidazole also exhibits anti-inflammatory and anti-diabetic activities, making it a promising compound for the treatment of these diseases. However, one of the limitations of 1-(4-fluorobenzoyl)-1H-benzimidazole is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis process of 1-(4-fluorobenzoyl)-1H-benzimidazole is complex and requires the use of hazardous chemicals, which can pose a risk to the researcher.
Direcciones Futuras
1-(4-fluorobenzoyl)-1H-benzimidazole has shown promising results in various scientific research applications, and there are several future directions that can be explored. One of the future directions is to investigate the mechanism of action of 1-(4-fluorobenzoyl)-1H-benzimidazole in more detail to identify its molecular targets. Another future direction is to improve the solubility and bioavailability of 1-(4-fluorobenzoyl)-1H-benzimidazole to enhance its efficacy. Furthermore, the potential of 1-(4-fluorobenzoyl)-1H-benzimidazole as a combination therapy with other anti-cancer or anti-inflammatory drugs can also be explored. Finally, the in vivo efficacy and safety of 1-(4-fluorobenzoyl)-1H-benzimidazole can be investigated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-1H-benzimidazole is a promising chemical compound that has shown potent anti-cancer, anti-inflammatory, and anti-diabetic activities. The synthesis method of 1-(4-fluorobenzoyl)-1H-benzimidazole and its scientific research applications have been discussed in this paper. 1-(4-fluorobenzoyl)-1H-benzimidazole inhibits cancer cell proliferation, reduces the production of inflammatory cytokines and enzymes, and improves glucose metabolism and insulin sensitivity by inhibiting various enzymes and signaling pathways. 1-(4-fluorobenzoyl)-1H-benzimidazole has several advantages and limitations for lab experiments, and there are several future directions that can be explored to enhance its efficacy and potential as a therapeutic agent.
Métodos De Síntesis
1-(4-fluorobenzoyl)-1H-benzimidazole can be synthesized using various methods, including the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a catalyst such as zinc chloride or aluminum chloride. The yield of the synthesis process depends on the method used, and it ranges from 50% to 85%.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-1H-benzimidazole has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-diabetic activities. Studies have shown that 1-(4-fluorobenzoyl)-1H-benzimidazole has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-fluorobenzoyl)-1H-benzimidazole also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes. Furthermore, 1-(4-fluorobenzoyl)-1H-benzimidazole has been shown to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Propiedades
IUPAC Name |
benzimidazol-1-yl-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOOIURGGPOPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)



![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)








![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)